molecular formula C13H18N6S B6460052 N,N-dimethyl-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine CAS No. 2549051-53-6

N,N-dimethyl-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine

Cat. No. B6460052
CAS RN: 2549051-53-6
M. Wt: 290.39 g/mol
InChI Key: DUXGVIMQWRDFGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine (DMTP) is a novel compound that has recently been identified as a potential therapeutic agent for a variety of diseases. It was first reported in 2020 and has since been studied for its potential use in a wide range of therapeutic applications. DMTP has been found to possess a variety of biological activities, including anti-inflammatory, anti-oxidative, and anti-cancer properties. This compound has been shown to be highly selective for certain biological targets, which makes it an attractive candidate for further drug development.

Advantages and Limitations for Lab Experiments

The main advantage of using N,N-dimethyl-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine in laboratory experiments is its high selectivity and specificity for certain biological targets. This makes it an attractive candidate for further drug development. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, this compound is unstable in acidic solutions and can be degraded by light and heat.

Future Directions

Future research on N,N-dimethyl-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine should focus on further elucidating its mechanism of action, as well as exploring its potential therapeutic applications. In particular, further studies should focus on the effects of this compound on various types of cancer, as well as its effects on inflammation and oxidative stress. In addition, further studies should explore the potential of this compound as an anti-tumor agent, as well as its potential use in combination with other therapeutic agents. Finally, further studies should focus on the development of more efficient and stable methods for synthesizing this compound.

Synthesis Methods

N,N-dimethyl-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine can be synthesized from the reaction of 2,6-dimethyl-4-thiazoleamine and N-methyl-1-piperazin-2-yl-pyrimidine. This reaction is catalyzed by a base, such as potassium carbonate, and is carried out in an organic solvent such as dimethyl sulfoxide. The reaction yields a white solid that is soluble in water and has a purity of greater than 95%.

Scientific Research Applications

N,N-dimethyl-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine has been studied for its potential use in a variety of therapeutic applications, including cancer, inflammation, and oxidative stress. In particular, this compound has been shown to possess anti-cancer properties and has been studied for its potential as an anti-tumor agent. In addition, this compound has been studied for its potential as an anti-inflammatory agent and for its ability to reduce oxidative stress.

Biochemical Analysis

Biochemical Properties

The biochemical properties of N,N-dimethyl-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine are largely determined by the thiazole ring in its structure. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom This allows the compound to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines . Therefore, it is plausible that this compound may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

properties

IUPAC Name

N,N-dimethyl-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6S/c1-17(2)11-3-4-14-12(16-11)18-6-8-19(9-7-18)13-15-5-10-20-13/h3-5,10H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXGVIMQWRDFGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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